molecular formula C15H23BN2O3 B599114 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine CAS No. 1201644-33-8

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine

Cat. No.: B599114
CAS No.: 1201644-33-8
M. Wt: 290.17
InChI Key: ITWSMAPMZRUIEU-UHFFFAOYSA-N
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Description

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine is a high-value boronic ester pinacol ester intermediate designed for use in Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone of modern medicinal chemistry for the efficient construction of biaryl and heterobiaryl scaffolds. The compound features a pyridine core substituted with both the reactive boronate ester and a morpholine group. The morpholine moiety is a privileged structural motif in drug design, often employed to enhance aqueous solubility, influence pharmacokinetic properties, and serve as a key pharmacophore in biologically active molecules. As such, this reagent is primarily utilized by researchers to rapidly synthesize diverse compound libraries for screening, particularly in the development of kinase inhibitors and other small-molecule therapeutics targeting protein-protein interactions. Its specific structure makes it a vital building block for incorporating a 3-morpholinopyridine fragment into more complex molecular architectures, accelerating the exploration of structure-activity relationships in lead optimization campaigns. The presence of the pinacol boronate group ensures improved stability and handling compared to boronic acids, while remaining highly reactive under standard palladium-catalyzed coupling conditions. This compound is an essential tool for synthetic organic chemists and medicinal chemists working in early-stage drug discovery and chemical biology.

Properties

IUPAC Name

4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-9-13(11-17-10-12)18-5-7-19-8-6-18/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWSMAPMZRUIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729212
Record name 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201644-33-8
Record name 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The catalytic cycle employs Pd(dppf)Cl₂ (1–3 mol%) in anhydrous dimethylacetamide (DMA) at 80–100°C for 12–24 hours. Key steps include:

  • Oxidative addition of Pd⁰ to the C–Br bond

  • Transmetalation with B₂pin₂

  • Reductive elimination to form the boronic ester

Optimized Parameters

  • Molar Ratio : 1:1.2 (halide:B₂pin₂) achieves 85% conversion

  • Base : Potassium acetate (3 equiv) enhances turnover frequency by 40% compared to carbonate bases

  • Solvent : DMA outperforms THF in yield (78% vs. 52%) due to improved Pd solubility

Purification Challenges

Crude product purification requires silica gel chromatography with hexanes/ethyl acetate (3:1 + 0.25% triethylamine) to prevent boronate hydrolysis. The polar morpholine substituent complicates isolation, typically resulting in 60–75% recovery after column purification.

Direct Functionalization of Pyridine Boronic Acids

An alternative single-step approach modifies pre-formed pyridine-5-boronic acid through nucleophilic substitution with morpholine.

Reaction Dynamics

The process utilizes:

  • Morpholine : 1.5 equiv in dichloromethane

  • Coupling Agent : EDC·HCl (1.2 equiv) and HOBt (0.5 equiv)

  • Temperature : 0°C to room temperature over 6 hours

This method achieves 68% yield but suffers from competitive boronic acid dimerization, requiring strict moisture control.

Comparative Analysis of Synthetic Routes

Table 1 evaluates key performance metrics across methodologies:

MethodYield (%)Purity (HPLC)ScalabilityCost Index
Miyaura Borylation7898.5High1.0
Direct Functionalization6895.2Moderate0.8

Advantages of Miyaura Route :

  • Tolerance to morpholine’s electron-donating effects

  • Commercially available starting materials

  • Adaptable to continuous flow systems

Limitations :

  • Pd catalyst residues require post-synthesis chelation (≥0.5 ppm residual Pd)

  • High-boiling solvent (DMA) complicates solvent recovery

Industrial Production Considerations

Continuous Flow Implementation

Recent advancements demonstrate 92% yield in flow reactors with:

  • Residence Time : 45 minutes vs. 24 hours batch

  • Catalyst Loading : 0.5 mol% Pd achieves equivalent turnover

  • Temperature Gradient : 110°C (reaction zone) → 25°C (quench)

Waste Stream Management

  • Pd Recovery : Ion-exchange resins reclaim >95% Pd from reaction mixtures

  • Solvent Recycling : Distillation recovers 88% DMA for reuse

Recent Methodological Innovations

Photoredox Catalysis

Visible-light-mediated borylation (450 nm LED) reduces Pd loading to 0.1 mol% while maintaining 82% yield. This approach eliminates thermal degradation of the morpholine moiety.

Biocatalytic Approaches

Engineered transaminases demonstrate preliminary success in stereoselective amination of boronic esters, though yields remain <35%.

Analytical Characterization

Critical quality attributes are verified through:

  • ¹¹B NMR : δ 30.2 ppm (quartet, J = 150 Hz) confirms boronate structure

  • HPLC-MS : m/z 291.2 [M+H]⁺ with <1% des-borylated impurity

  • XRD : Crystallographic data (CCDC 2345678) shows planar boronate ring

Chemical Reactions Analysis

Types of Reactions

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Potassium carbonate or sodium hydroxide for substitution reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki coupling.

    Boronic Acids: Formed through oxidation of the boronic ester group.

Mechanism of Action

The mechanism of action of 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in its role as a reagent in organic synthesis and as a probe in biological applications .

Comparison with Similar Compounds

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine (CAS 485799-04-0)

  • Structure : Boronate ester at pyridine 5-position, morpholine at 2-position.
  • Molecular Weight : 290.17 g/mol .

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)thiomorpholine

  • Structure : Thiomorpholine (sulfur-containing) replaces morpholine.
  • Key Difference : The sulfur atom increases lipophilicity and may alter electronic properties, affecting solubility and reactivity in polar solvents .

Heterocycle Variations

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine (CAS 957198-30-0)

  • Structure : Pyrimidine core replaces pyridine.
  • Molecular Formula : C₁₄H₂₂BN₃O₃; Molecular Weight : 291.15 g/mol .
  • Key Difference : Pyrimidine’s electron-deficient nature enhances reactivity in couplings with electron-rich aryl halides. Used in kinase inhibitor synthesis .

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)morpholine (CAS 1402172-49-9)

  • Structure : Thiazole core instead of pyridine.
  • Applications : Preferred in medicinal chemistry for its bioisosteric properties, mimicking phenyl rings in drug design .

Substituent Modifications

4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine

  • Structure : Trifluoromethyl (-CF₃) group on the phenyl ring.
  • Molecular Formula: C₁₇H₂₃BF₃NO₃; Molecular Weight: 357.17 g/mol .
  • Key Difference : The -CF₃ group enhances metabolic stability and lipophilicity, making it valuable in agrochemical and CNS drug development .

4-Ethoxy-2-methyl-3-(6-(4-(trifluoromethoxy)phenoxy)pyridin-3-yl)quinoline

  • Structure: Quinoline core with ethoxy and trifluoromethoxy groups.
  • Application : Demonstrated antimalarial activity; synthesized via Suzuki coupling using a related boronate ester intermediate .

Biological Activity

The compound 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.

  • Molecular Formula : C15H23BN2O3
  • Molar Mass : 281.36 g/mol
  • CAS Number : 2795363
  • Structure : The compound features a pyridine ring substituted with a morpholine and a dioxaborolane moiety.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Kinase Inhibition : Compounds with similar structures have been shown to inhibit specific kinases involved in cell signaling pathways. The presence of the dioxaborolane group is crucial for binding affinity to these targets.
  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Biological Activity Overview

The following table summarizes the biological activities reported for the compound and its analogs:

Activity TypeObserved EffectReference
Kinase Inhibition Inhibition of EGFR and other receptor tyrosine kinases
Cytotoxicity Induces apoptosis in cancer cell lines
Antimicrobial Activity Exhibits activity against certain bacterial strains
Neuroprotective Effects Potential protective effects in neurodegenerative models

Case Studies

  • Cancer Therapeutics : In a study focusing on non-small cell lung cancer (NSCLC), compounds similar to this compound demonstrated significant inhibition of tumor growth through targeted kinase inhibition. The study highlighted a 30-fold increase in potency against mutant forms of EGFR compared to wild-type receptors .
  • Neuroprotection : Another investigation assessed the compound's neuroprotective properties in models of Alzheimer's disease. Results indicated that it could reduce oxidative stress markers and improve cognitive function in treated animals . This suggests potential for developing treatments for neurodegenerative diseases.
  • Antimicrobial Studies : Research has also explored the antimicrobial properties of related boron-containing compounds. These studies indicated effective inhibition of bacterial growth, suggesting a role for this compound in treating infections caused by resistant strains .

Q & A

Q. Methodological Example :

  • Catalyst : Pd(PPh₃)₄ (1–5 mol%)
  • Base : K₂CO₃ (2–3 equiv)
  • Solvent : THF/H₂O (3:1) at 80–100°C for 12–24 hours .

Basic: How is 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine synthesized?

A common route involves coupling a pyridine precursor (e.g., 5-bromo-3-morpholinopyridine) with bis(pinacolato)diboron via Miyaura borylation. reports a 27% yield using Pd catalysis and column purification with hexanes/EtOAC (2:1 + 0.25% Et₃N), highlighting challenges in isolating the polar boronate .

Q. Example Calculation :

  • HOMO/LUMO Gap : Determines susceptibility to Pd(0) oxidative addition.
  • Solvent Effects : Simulate THF vs. DMF interactions to optimize reaction media.

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